4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTACCPRZUTOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640982 | |
| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-39-4 | |
| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,6-dimethoxybenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of 4-hydroxy-6,8-dimethoxyquinoline-3-amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, useful in creating new materials and catalysts.
- Biology: The compound exhibits biological activity, making it a candidate for developing new pharmaceuticals, particularly for treating diseases such as cancer and infectious diseases.
- Medicine: Its potential therapeutic properties are explored in drug discovery and development, with studies focusing on its mechanism of action and efficacy in preclinical models.
- Industry: The compound’s unique chemical properties make it useful in producing dyes, pigments, and other industrial chemicals.
Biological Activities
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is of significant interest in medicinal chemistry because of its diverse biological activities.
- Antimicrobial Activity: It exhibits significant activity against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties: It has demonstrated cytotoxic effects on multiple cancer cell lines.
- Antiviral Effects: It has the potential for inhibiting viral replication.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study found that derivatives of this compound showed promising results against pathogenic bacteria, with inhibition zones comparable to standard antibiotics. For example, tests against Staphylococcus aureus showed an inhibition zone of 21 mm, compared to 24 mm for a standard drug. Similarly, against Escherichia coli, the compound showed a 19 mm inhibition zone, while the standard drug's was 22 mm. These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy. Other research supports the idea that compounds like thiocarbohydrazones and their metal complexes can show activity against E. coli and S. aureus, with lipophilicity enhancing the penetration of these compounds into lipid membranes, thus restricting organism growth .
Applications in Synthesis
The compound is also used as a building block in synthesizing 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives with potential antibiotic activity . The synthesis involves cyclization under forcing conditions using a high-boiling solvent to form 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, highlighting substituent variations and their implications:
Substituent Effects on Reactivity and Solubility
- Hydroxy vs. Chloro at C4: The hydroxy group in this compound enables hydrogen bonding, improving aqueous solubility compared to the chloro analog in . However, chloro substitution may enhance chemical stability against oxidation .
- Methoxy vs. Methyl Groups : Methoxy groups (electron-donating) in the main compound likely improve photostability and fluorescence properties compared to methyl groups in , which are less polar and may reduce electronic conjugation .
- Carbonitrile vs. Carboxylate : The carbonitrile group () offers reactivity for nucleophilic additions, whereas the carboxylate ester in is more hydrolytically stable but less reactive .
Photophysical Properties
While direct data on the main compound are unavailable, demonstrates that methoxy and aryl groups in quinoline derivatives significantly influence absorption/emission spectra. The methoxy groups in this compound may redshift UV-Vis absorption compared to brominated analogs, enhancing applicability in optoelectronic materials .
Biological Activity
4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Exhibits significant activity against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Antiviral Effects : Potential for inhibiting viral replication.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study found that derivatives of this compound showed promising results against pathogenic bacteria, with inhibition zones comparable to standard antibiotics.
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 21 | 24 |
| Escherichia coli | 19 | 22 |
These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy.
Anticancer Activity
The compound has been evaluated for its anticancer potential in various studies. In vitro assays demonstrated that it induces apoptosis in cancer cells through multiple pathways.
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| HT29 (Colorectal Cancer) | 58.4 | 381.2 (Fluorouracil) |
| MCF7 (Breast Cancer) | 45.0 | 47.2 (Cisplatin) |
The lower CC50 values indicate that the compound is more effective than traditional chemotherapeutics at certain concentrations.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BCL-2 and caspase-3.
- Antiviral Mechanisms : The compound may interfere with viral replication processes, although further studies are needed to elucidate these pathways clearly.
Case Studies and Research Findings
-
Antimicrobial Study :
A recent investigation assessed the antimicrobial activity of various derivatives synthesized from this compound. The results indicated enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development . -
Anticancer Research :
A study focusing on the anticancer properties reported significant cytotoxicity against human colorectal cancer cells (HT29). The mechanism was linked to the induction of apoptosis through caspase activation . -
Antiviral Potential :
Preliminary data suggest that certain derivatives exhibit antiviral activity, particularly against RNA viruses. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step synthesis typically begins with functionalized quinoline precursors. For example, chlorination or methoxylation of the quinoline core is performed under controlled acidic or basic conditions. Catalysts such as H₂SO₄ or AlCl₃ are critical for regioselective substitutions, while ethanol or methanol serves as a solvent for esterification or hydrolysis steps . Reaction temperature (e.g., 60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions on the quinoline ring, with methoxy (-OCH₃) and hydroxy (-OH) groups showing distinct shifts (δ 3.8–4.0 ppm for OCH₃; δ 10–12 ppm for OH). Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ expected m/z: 285.2). High-resolution XRD using SHELX-97 refines crystal packing and hydrogen-bonding networks, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodological Answer : Purity ≥95% is required for reproducible biological studies. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. NMR integration of proton signals (e.g., absence of residual solvent peaks) and melting point consistency (±2°C) are supplementary checks. For crystallography, single-crystal purity is validated via R-factor convergence (<0.05) in SHELXL refinement .
Advanced Research Questions
Q. How does polymorphism affect the biological activity of this compound, and how can polymorphic forms be resolved?
- Methodological Answer : Polymorphism alters solubility and bioavailability. Differential Scanning Calorimetry (DSC) identifies thermal transitions (e.g., endotherms at 150–200°C), while PXRD distinguishes crystal forms (e.g., monoclinic vs. orthorhombic lattices). Co-crystallization with coformers (e.g., succinic acid) stabilizes specific polymorphs. Bioactivity discrepancies between forms are evaluated via in vitro assays (e.g., IC₅₀ comparisons in enzyme inhibition) .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of IC₅₀ values across studies identifies outliers. Structural analogs (e.g., 4-chloro or trifluoromethyl derivatives) are tested under standardized protocols (fixed pH, temperature). Molecular docking (AutoDock Vina) evaluates binding mode consistency to targets like topoisomerases, while SPR assays quantify binding kinetics (ka/kd) .
Q. What computational and experimental methods elucidate the mechanism of action of this compound in enzymatic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the quinoline core to predict reactive sites. Molecular dynamics simulations (AMBER) model protein-ligand interactions over 100-ns trajectories. Experimentally, isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH), while stopped-flow spectroscopy tracks enzyme inhibition in real time. Site-directed mutagenesis of target proteins (e.g., kinases) validates critical binding residues .
Q. How do solvent polarity and protic/aprotic environments influence the stability of this compound during storage?
- Methodological Answer : Stability studies in DMSO, ethanol, and water (25–40°C) monitor degradation via HPLC. Aprotic solvents (e.g., DMF) reduce hydrolysis of the nitrile group. Lyophilization extends shelf life by preventing hydration. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term storage conditions. Degradation products (e.g., quinoline-3-carboxylic acid) are identified via LC-MS .
Q. What strategies enable comparative studies between this compound and its structural analogs?
- Methodological Answer : Construct a SAR table comparing substituents (e.g., -OCH₃ vs. -Cl at C6/C8) and bioactivity. Synthesize analogs via parallel synthesis (e.g., Suzuki coupling for aryl substitutions). Evaluate logP (octanol/water partition) for permeability differences. X-ray structures (ORTEP-3) overlay to assess steric/electronic effects. In vivo PK/PD studies in rodent models correlate structural changes with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
